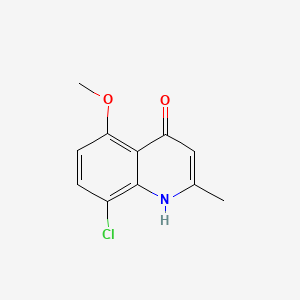
8-Chloro-5-methoxy-2-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-methoxy-2-methylquinolin-4-ol is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methoxy-2-methylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 4-hydroxyquinoline derivatives.
Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a suitable catalyst.
Final Steps: The final compound is obtained through purification processes such as recrystallization or chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-5-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
Aplicaciones Científicas De Investigación
8-Chloro-5-methoxy-2-methylquinolin-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can inhibit enzyme activity, disrupt cellular signaling pathways, and induce apoptosis in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-8-methoxy-2-methylquinoline: Similar structure with a chlorine atom at the 4th position.
2-Methyl-8-quinolinol: Lacks the methoxy group but has a similar quinoline backbone.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains additional chlorine atoms and a hydroxyl group .
Uniqueness
8-Chloro-5-methoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1206-62-8 |
|---|---|
Fórmula molecular |
C11H10ClNO2 |
Peso molecular |
223.656 |
Nombre IUPAC |
8-chloro-5-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-5-8(14)10-9(15-2)4-3-7(12)11(10)13-6/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
WQKSTGUXOLWBPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















